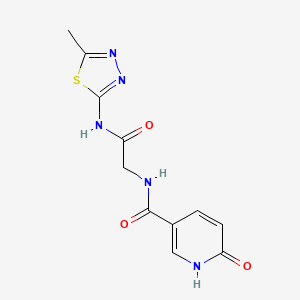

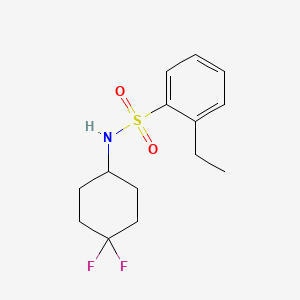

![molecular formula C12H14BrNO3S B2718429 2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid CAS No. 1396971-17-7](/img/structure/B2718429.png)

2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid” is a chemical compound with the CAS Number: 1032039-60-3 . It has a molecular weight of 364.22 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-[(2-bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid . The InChI code is 1S/C12H14BrNO5S/c1-20(18,19)7-6-10(12(16)17)14-11(15)8-4-2-3-5-9(8)13/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Organic Synthesis and Chemical Properties

- A study on the synthesis and structural analysis of three leflunomide metabolite analogs, which share a similar chemical structure with the compound of interest, has demonstrated their potency as inhibitors of Bruton's tyrosine kinase (BTK). These compounds exhibit specific hydrogen-bonding networks and crystal packing due to their molecular structures, which include conjugated pi-systems ensured by planarity and intramolecular hydrogen bonds (Ghosh et al., 2000).

- Research into the synthesis of an orally active CCR5 antagonist utilized a compound structurally related to 2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid. This highlights the compound's relevance in the practical synthesis of pharmacologically active molecules (Ikemoto et al., 2005).

- Another study focused on bromophenol derivatives from the red alga Rhodomela confervoides, identifying new compounds with potential biological activities. Although not directly related to the specified compound, this research underscores the interest in brominated organic molecules for their diverse biological activities (Zhao et al., 2004).

Catalysis and Material Science

- A study on the catalysis of the electrochemical reduction of carbon dioxide by iron(0) porphyrins showed a synergistic effect of weak Brönsted acids. This research is pertinent for understanding how related compounds could be used in catalytic processes to enhance efficiency and selectivity (Bhugun et al., 1996).

Antimicrobial and Antifungal Applications

- Antifungal bromopyrrole alkaloids isolated from the South China Sea sponge Agelas sp. were studied for their antifungal activity. Although focusing on bromopyrrole alkaloids, the research on brominated compounds like 2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid could offer insights into developing new antifungal agents (Zhu et al., 2016).

Safety and Hazards

properties

IUPAC Name |

2-[(2-bromobenzoyl)amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3S/c1-18-7-6-10(12(16)17)14-11(15)8-4-2-3-5-9(8)13/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLXHMZMXYSHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2718357.png)

![3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718358.png)

![5-Hydroxy-5-(4-nitrophenyl)-7-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2718359.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2718363.png)

![2-ethoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2718366.png)